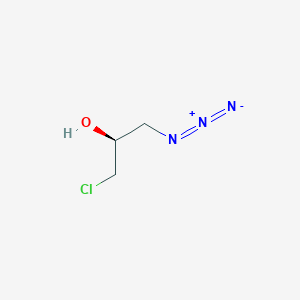![molecular formula C24H46OSn B12538456 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one CAS No. 820250-68-8](/img/structure/B12538456.png)
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one is an organotin compound characterized by the presence of a tributylstannyl group attached to an ethenyl moiety, which is further connected to a decenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one typically involves the Stille coupling reaction, where a stannylated compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include:
Palladium catalyst: Palladium(0) or Palladium(II) complexes.
Solvent: Tetrahydrofuran (THF) or toluene.
Temperature: Typically between 50-100°C.
Reaction time: Several hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety measures for handling organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of the stannyl group to a hydroxyl or carbonyl group.
Reduction: Reduction of the ethenyl moiety to an alkane.
Substitution: Replacement of the stannyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted alkenes or alkanes.
Aplicaciones Científicas De Investigación
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules through Stille coupling reactions.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration in drug discovery and development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one involves its reactivity with various reagents. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon bonds. The ethenyl moiety can undergo addition reactions, contributing to the compound’s versatility in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltributylstannane: Similar structure with an ethynyl group instead of an ethenyl group.
Tributylstannylacetylene: Contains a stannyl group attached to an acetylene moiety.
Uniqueness
6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one is unique due to its specific combination of a stannyl group with a decenone structure, providing distinct reactivity and applications compared to other organotin compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
820250-68-8 |
|---|---|
Fórmula molecular |
C24H46OSn |
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
6-(1-tributylstannylethenyl)dec-3-en-5-one |
InChI |
InChI=1S/C12H19O.3C4H9.Sn/c1-4-7-9-11(6-3)12(13)10-8-5-2;3*1-3-4-2;/h8,10-11H,3-5,7,9H2,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
UJLKVXOWDSSSPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


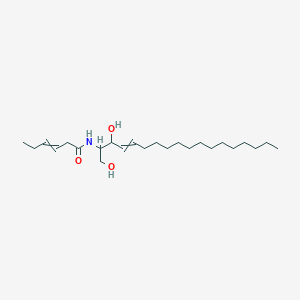
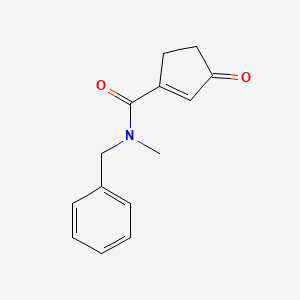
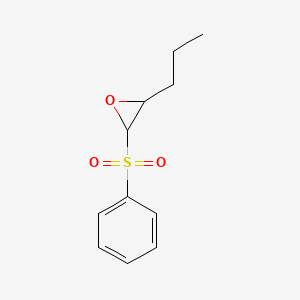
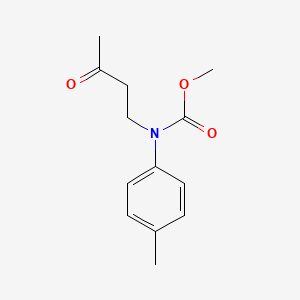

![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
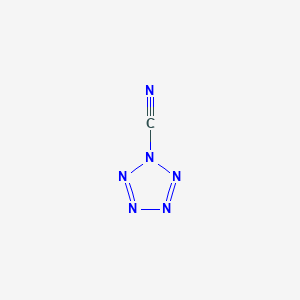
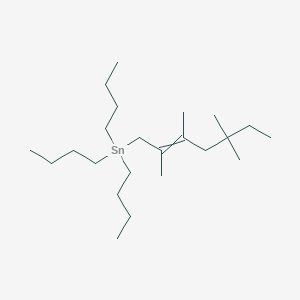
![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
